2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridin-6-amine
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Overview
Description
2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a cyclobutyl group attached to the triazole ring.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as inhibitors of janus kinases (jak1 and jak2) and phd-1 . These kinases play crucial roles in signal transduction for various cytokines and growth factors, making them important targets for drug development .
Mode of Action
Similar compounds like 1,2,4-triazolo[1,5-a]pyridine derivatives have been reported to inhibit the activity of their target proteins, potentially by binding to the active site and preventing the protein’s normal function .
Biochemical Pathways
If this compound acts similarly to other 1,2,4-triazolo[1,5-a]pyridine derivatives, it may influence pathways involving janus kinases (jak1 and jak2) and phd-1 . These pathways are involved in various cellular processes, including cell growth, cell differentiation, cell migration, and immune response .
Result of Action
Similar compounds like 1,2,4-triazolo[1,5-a]pyridine derivatives have been reported to exhibit various biological activities, including anticancer, antimicrobial, and anti-tubercular effects .
Biochemical Analysis
Biochemical Properties
Compounds in the same class have been found to interact with various enzymes and proteins
Cellular Effects
Related compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis of heterocyclic compounds can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups.
Scientific Research Applications
2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including acting as inhibitors for specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine: Similar structure but different positioning of the triazole ring.
1,2,4-Triazolo[1,5-a]pyridines: A broader class of compounds with similar core structures but varying substituents.
Uniqueness
2-Cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine is unique due to its specific cyclobutyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in medicinal chemistry .
Properties
IUPAC Name |
2-cyclobutyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-8-4-5-9-12-10(7-2-1-3-7)13-14(9)6-8/h4-7H,1-3,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAZYZDIVNWNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3C=C(C=CC3=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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